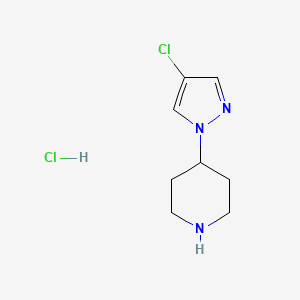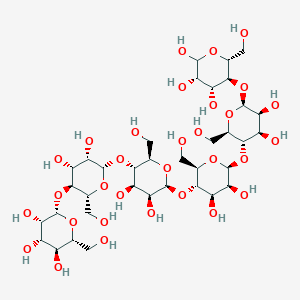![molecular formula C7H12ClNO2 B1377550 3-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸 塩酸塩 CAS No. 1628783-92-5](/img/structure/B1377550.png)
3-アザビシクロ[3.1.1]ヘプタン-1-カルボン酸 塩酸塩
概要
説明
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure.
科学的研究の応用
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve physicochemical properties.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Its unique structure makes it a valuable tool for studying biological systems and interactions.
作用機序
Target of Action
It’s known that the compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting potential targets could be histamine receptors.
Biochemical Pathways
Given its incorporation into the structure of the antihistamine drug rupatidine , it may influence pathways related to histamine signaling.
Result of Action
It’s known that the compound has been incorporated into the structure of the antihistamine drug rupatidine , suggesting it may have similar effects in mitigating allergic reactions.
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action.
生化学分析
Biochemical Properties
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties . The interactions of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride with biomolecules are primarily based on its ability to mimic the fragment of meta-substituted benzenes, making it a valuable tool in medicinal chemistry .
Cellular Effects
The effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug structures has shown to improve metabolic stability and lipophilicity, which are crucial for the efficacy and safety of therapeutic agents . Additionally, its unique structure allows it to interact with cellular components in a way that can modulate various biochemical pathways.
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to mimic other chemical groups allows it to fit into enzyme active sites or binding pockets, thereby influencing enzyme activity and subsequent biochemical reactions . This mechanism is crucial for its role in drug development, where precise modulation of enzyme activity is often required.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, degradation products may form, which can affect its efficacy and safety. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage-response relationship is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential drug formulations.
Metabolic Pathways
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites, which are important for maintaining cellular homeostasis. Detailed studies on its metabolic pathways are essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s bioavailability and efficacy in vivo.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is important for its role in modulating cellular processes and achieving the desired therapeutic effects.
準備方法
The synthesis of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but are scaled up to accommodate larger quantities.
化学反応の分析
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can be compared with other bicyclic compounds such as bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their physicochemical properties and reactivity. The presence of a nitrogen atom in 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride makes it unique and potentially more versatile in certain applications .
Similar compounds include:
- Bicyclo[3.1.1]heptane
- 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid
特性
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQJXXRCVMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628783-92-5 | |
| Record name | 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


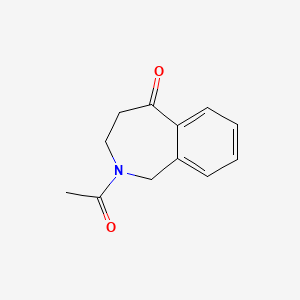
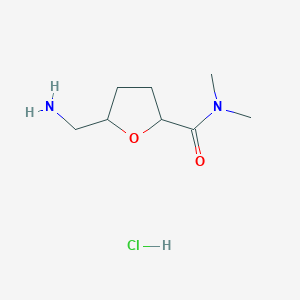


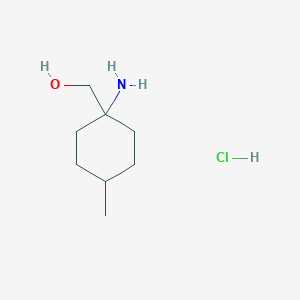

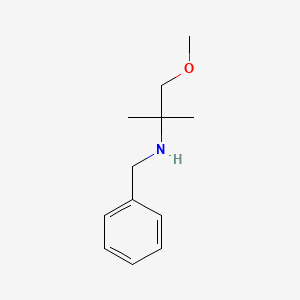
![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
